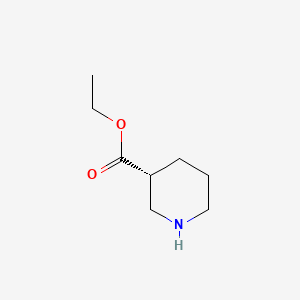
2,4,6-Tripropil-1,3,5-trioxano
Descripción general
Descripción
2,4,6-Tripropyl-1,3,5-trioxane is an organic compound with the molecular formula C12H24O3. It is a cyclic trimer of propylene oxide, characterized by a faint, sweet odor and low toxicity. This compound is also known by other names such as s-Trioxane, 2,4,6-tripropyl-; Parabutyraldehyde; and p-n-Butyraldehyde .
Aplicaciones Científicas De Investigación
Síntesis de Polioximetileno y Poliésteres Hiperramificados
“2,4,6-Tripropil-1,3,5-trioxano” se puede utilizar para sintetizar Polioximetileno y poliésteres hiperramificados . Estos materiales tienen una amplia gama de aplicaciones en diversas industrias, incluyendo la automotriz, la electrónica de consumo y la construcción.
Síntesis de Calixarenos
Los calixarenos como el calix resorcinareno, el calix resorcinareno y el para-tert-butilcalix y el areno se pueden sintetizar utilizando "this compound" . Los calixarenos se utilizan en una variedad de aplicaciones, incluyendo tecnología de sensores, administración de medicamentos y remediación ambiental.
Síntesis de Diversos Productos Naturales
“this compound” se puede utilizar para sintetizar diversos productos naturales, incluyendo (−)-motuporina, (+)-sundiversifolida, (+)-lyconadina A y (−)-lyconadina B . Estos productos naturales tienen aplicaciones potenciales en productos farmacéuticos y atención médica.
Producción de Combustibles, Solventes e Intermediarios Químicos
“this compound” se puede utilizar en la producción de combustibles, solventes e intermediarios químicos . Estos productos tienen una amplia gama de aplicaciones en diversas industrias, incluyendo la energía, la manufactura y el procesamiento químico.
Métodos De Preparación
2,4,6-Tripropyl-1,3,5-trioxane can be synthesized through various methods. One common synthetic route involves the cyclotrimerization of propylene oxide in the presence of a homogeneous acid-type catalyst, such as sulfuric acid . The reaction is typically carried out in a liquid-phase method at elevated temperatures. After the synthesis, the product is purified through extraction and
Propiedades
IUPAC Name |
2,4,6-tripropyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRKPVVVMMMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC(OC(O1)CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062372 | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-43-2 | |
| Record name | 2,4,6-Tripropyl-1,3,5-trioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Trioxane, 2,4,6-tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tripropyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,6-Tripropyl-1,3,5-trioxane in the analysis of polyvinyl butyral (PVB)?
A: The research article [] highlights that 2,4,6-Tripropyl-1,3,5-trioxane is a previously unidentified product of PVB hydrolysis. This finding is crucial for accurate quantification of butyral groups in PVB using gas-liquid chromatography (GLC) methods. Prior analytical techniques did not account for this compound, potentially leading to inaccuracies in determining butyral group content.
Q2: How does the presence of 2,4,6-Tripropyl-1,3,5-trioxane impact the accuracy of traditional methods for analyzing butyral groups in PVB?
A: Traditional methods relied on analyzing specific hydrolysis products like butanal and butyric acid []. The presence of 2,4,6-Tripropyl-1,3,5-trioxane, unaccounted for in these methods, would lead to an underestimation of the actual butyral group content in PVB samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




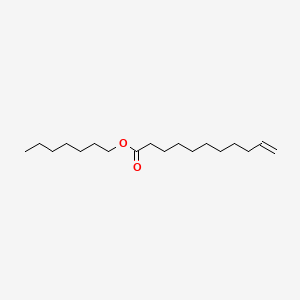




![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
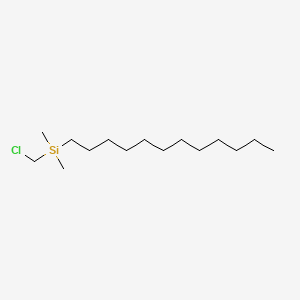
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)
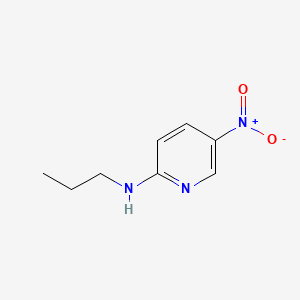
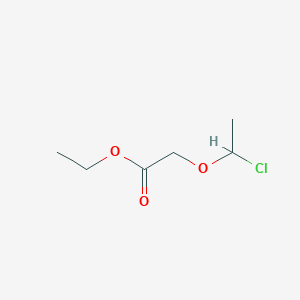
![Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate](/img/structure/B1585490.png)
